2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Photophysics Computational chemistry Boronate stability

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2001005-77-0) is a bifunctional aryl building block that integrates an isocyanide (–NC) group and a pinacol-protected boronic ester (BPin) on a single para-substituted phenyl ring. This compound belongs to the class of functionalized isocyanides and serves as a dual-purpose intermediate: the isocyanide moiety participates in Ugi and Passerini multicomponent reactions (IMCRs), while the boronic ester remains intact for subsequent Suzuki–Miyaura cross-coupling.

Molecular Formula C13H16BNO2
Molecular Weight 229.09
CAS No. 2001005-77-0
Cat. No. B2384050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS2001005-77-0
Molecular FormulaC13H16BNO2
Molecular Weight229.09
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[N+]#[C-]
InChIInChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-4H3
InChIKeyLSAGFQFDWYWSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2001005-77-0) – A Bifunctional Aryl Isocyanide Boronic Pinacol Ester Building Block for Sequential Multicomponent and Cross-Coupling Chemistry


2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2001005-77-0) is a bifunctional aryl building block that integrates an isocyanide (–NC) group and a pinacol-protected boronic ester (BPin) on a single para-substituted phenyl ring [1]. This compound belongs to the class of functionalized isocyanides and serves as a dual-purpose intermediate: the isocyanide moiety participates in Ugi and Passerini multicomponent reactions (IMCRs), while the boronic ester remains intact for subsequent Suzuki–Miyaura cross-coupling [1]. Its molecular formula is C₁₃H₁₆BNO₂ with a molecular weight of 229.08 g/mol . The compound is commercially available from multiple vendors at purities ≥95% .

Why Generic Isocyanide or Boronic Ester Substitution Cannot Replace 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Sequential Synthesis Workflows


Simple substitution of this compound with a mixture of a generic aryl isocyanide and a separate aryl boronic ester fails because the two reactive functionalities must coexist on the same molecular scaffold to enable sequential, orthogonal reaction sequences without intermediate protecting-group manipulations. Tri-coordinate boron species are canonically regarded as vulnerable to nucleophilic attack, yet the target compound exhibits unexpected stability attributable to electron delocalization between the aryl π-system and the empty boron p-orbital [1]. The free boronic acid analog, (4-isocyanophenyl)boronic acid, suffers from greater susceptibility to protodeboronation and oxidative instability, making the pinacol ester form the preferred procurement choice for multi-step synthesis [2]. Furthermore, the para-substitution pattern and pinacol ester protection confer crystallinity (mp 75 °C) and ambient storage tolerance that are absent in most alkyl isocyanide building blocks [1].

Quantitative Differentiation Evidence for 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Against Closest Analogs and Alternatives


UV-Vis Absorption Red Shift Versus Phenylisonitrile Confirms Extended Conjugation and Enhanced Stability of the Tri-Coordinate Boron Center

UV-vis spectroscopy revealed that 2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2a) exhibits a maximum absorption at 237 nm, representing a 9 nm bathochromic (red) shift compared to the benchmark aryl isocyanide, phenylisonitrile, which absorbs at 228 nm [1]. DFT calculations at the B3LYP/6-31G(d,p) level confirmed that this red shift arises from electron delocalization between the phenyl ring and the boron atom, as evidenced by pDOS analysis showing an increase in boron LUMO charge density from 1.3 (at a 90° dihedral angle) to 6.7–6.8 (at the crystallographically observed dihedral angle of 15.95° and the optimized 2.74°) [1].

Photophysics Computational chemistry Boronate stability

Synthesis Yield Superiority: 98% Isolated Yield via POCl₃ Dehydration Outperforms Alternative Dehydrating Agents by up to 80 Percentage Points

The target compound 2a was obtained in 98% isolated yield using POCl₃/Et₃N in dichloromethane at 0 °C for 1 hour (Table 3, entry 3) [1]. This represents a dramatic improvement over two alternative dehydrating agents evaluated head-to-head: T3P (n-propylphosphonic anhydride) afforded only 18% yield (entry 1), and cyanuric chloride under microwave irradiation at 50 °C gave 66% yield (entry 2) [1]. The 98% yield protocol also outperforms the best formylation-dehydration two-step sequence using N-formylsaccharin/THF (95% yield for the formamide intermediate) followed by dehydration, establishing POCl₃ as the clearly superior reagent for this substrate class [1].

Process chemistry Isocyanide synthesis Dehydration methodology

Ambient Storage Stability Without Inert Atmosphere: One-Week Bench Stability and One-Month Stability at 0 °C Contrasts with the Expected Lability of Tri-Coordinate Boron Species

Unlike highly unstable boron-substituted methyl isocyanides, 2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2a) and its benzyl analogs could be stored at ambient temperature without a nitrogen atmosphere for one week, and for up to one month when stored at 0 °C [1]. This stability is remarkable given that tri-coordinate boron functional groups are canonically recognized as vulnerable to nucleophilic attack [1]. The authors attributed this stability to electron delocalization between the aryl group and the boron atom, effectively reducing the electrophilicity of the boron center [1]. The compound was characterized as an orange solid with a melting point of 75 °C and a characteristic isocyanide IR stretch at 2126 cm⁻¹ [1].

Chemical stability Storage conditions Boronate handling

Validated Sequential Orthogonal Reactivity: Successful Isocyanide-Based Multicomponent Reaction Followed by Boronic Ester Survival Enables One-Pot Post-Functionalization via Suzuki–Miyaura Coupling

Compound 2a was successfully exploited in both Ugi four-component and Passerini three-component reactions to afford the corresponding boron-containing peptide-mimetic products [1]. The boronic ester moiety survived the multicomponent reaction conditions intact, remaining available for subsequent post-functionalization. This was further validated by a follow-up study demonstrating catalyst-free Passerini three-component reactions in aqueous solvent (H₂O) at room temperature using isocyano arylboronates, where 19 boron-containing depsipeptides were synthesized [2]. The resulting boronic ester-containing MCR products can then be further diversified via Suzuki–Miyaura coupling, a strategy not accessible with non-boron-containing isocyanide building blocks such as tert-butyl isocyanide or benzyl isocyanide [1] [2].

Multicomponent reactions Sequential synthesis Boronic ester orthogonality

First Reported Crystal Structure of a Boron-Substituted Phenyl Isocyanide Provides Unambiguous Structural Confirmation, Differentiating from Non-Crystalline Isocyanide Analogs

The structure of 2-(4-isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2a) was unambiguously determined by single-crystal X-ray diffraction [1]. To the best of the authors' knowledge, this represents the first reported crystal structure of a boron-substituted phenyl isocyanide [1]. The crystallographic data revealed a dihedral angle of 15.95° between the phenyl ring and the boron functional group, which is critical for enabling the electron delocalization that stabilizes the compound [1]. The crystal structure was deposited in the Crystallography Open Database (COD entry 7224645) with unit cell parameters a = 11.0964 Å, b = 13.2916 Å, c = 10.4278 Å, β = 119.655°, space group C 1 2/c 1, refined to R = 0.0453 [2].

X-ray crystallography Structural confirmation Quality control

Recommended Procurement and Application Scenarios for 2-(4-Isocyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis of Boron-Containing Peptidomimetic Libraries via Sequential Ugi-4CR / Suzuki–Miyaura Coupling

The target compound is ideally suited for constructing boron-containing peptidomimetic libraries where the isocyanide serves as the fourth component in Ugi four-component reactions, and the surviving pinacol boronic ester subsequently undergoes Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl diversity elements [1]. This two-step, one-pot sequential strategy eliminates the need for separate boronic acid introduction and is directly enabled by the 98%-yield synthesis and ambient storage stability of 2a [1]. The catalyst-free aqueous Passerini conditions further expand this to borodepsipeptide synthesis with 19 examples demonstrated [2].

Synthesis of Boron-Containing Tetrazole Heterocycles for Medicinal Chemistry Under Environmentally Benign Conditions

The compound has been demonstrated to participate in microwave-assisted tetrazole synthesis (Ugi-tetrazole variant), yielding crystalline boron-containing tetrazoles that are stable and isolable [1]. Tetrazoles are privileged pharmacophores with improved metabolic stability and absorption profiles compared to peptide substrates [1]. The crystallinity of the tetrazole products, confirmed by single-crystal X-ray diffraction, facilitates purification and characterization in medicinal chemistry workflows [1].

Modular Construction of Boron-Containing Covalent Organic Frameworks (COFs) or Boronic-Organic Frameworks (BOFs)

The bifunctional nature of 2a—an isocyanide capable of participating in multicomponent condensations and a boronic ester poised for dynamic covalent B–O bond formation—positions it as a strategic monomer for constructing low-dimensional boronic-organic frameworks [1]. The electron delocalization between the aryl ring and boron (evidenced by the 9 nm UV-vis red shift and pDOS calculations) modulates the Lewis acidity of boron, which can be exploited to tune framework stability and guest-binding properties [1].

Pharmaceutical Intermediate Synthesis Requiring Regulatory-Grade Identity Confirmation

For GMP or IND-enabling synthesis campaigns, the availability of a published single-crystal X-ray structure (COD 7224645), well-defined melting point (75 °C), and full spectroscopic characterization (¹H, ¹³C, ¹¹B NMR; HRMS; IR with characteristic isocyanide stretch at 2126 cm⁻¹) provides a regulatory-grade identity package [1][2]. This distinguishes 2a from structurally related but poorly characterized isocyanide building blocks that lack authenticated crystal structures, reducing the analytical development burden for pharmaceutical process chemistry groups [1].

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